![molecular formula C21H22ClN3OS B2368958 N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamid-hydrochlorid CAS No. 1330374-29-2](/img/structure/B2368958.png)
N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamid-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamid-hydrochlorid, auch bekannt als N-(5-Ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamid;hydrochlorid:
Antithrombotische Mittel
Diese Verbindung wurde auf ihr Potenzial als Antithrombotikum untersucht. Sie wird bei der Synthese von Derivaten verwendet, die die Blutgerinnungsfaktor Xa hemmen, der eine entscheidende Rolle im Blutgerinnungsprozess spielt . Diese Inhibitoren können zur Vorbeugung und Behandlung thromboembolischer Erkrankungen hilfreich sein.
Forschung zu Herz-Kreislauf-Erkrankungen
Aufgrund ihrer Rolle bei der Hemmung von Faktor Xa ist diese Verbindung auch in der Forschung zu Herz-Kreislauf-Erkrankungen von Bedeutung. Durch die Verhinderung der Bildung von Blutgerinnseln kann sie zur Entwicklung von Behandlungen für Erkrankungen wie tiefe Beinvenenthrombose, Lungenembolie und Vorhofflimmern beitragen .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Synthese verschiedener bioaktiver Moleküle. Ihre einzigartige Struktur ermöglicht die Herstellung neuer Verbindungen mit potenziellen therapeutischen Anwendungen . Forscher verwenden sie, um Struktur-Aktivitäts-Beziehungen zu untersuchen und pharmakologische Eigenschaften zu optimieren.
Pharmakokinetik und Arzneimittelstoffwechselstudien
Die Verbindung wird in pharmakokinetischen und Arzneimittelstoffwechselstudien verwendet, um ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungseigenschaften (ADME) zu verstehen. Diese Studien sind entscheidend, um die Eignung der Verbindung als Arzneimittelkandidat zu beurteilen und ihre Dosierung und Verabreichungsmethoden zu optimieren .
Biochemische Assays
In biochemischen Assays wird diese Verbindung verwendet, um die Hemmung von Enzymen und Bindungsinteraktionen zu untersuchen. Sie hilft bei der Identifizierung und Charakterisierung der Wirkmechanismen verschiedener Enzyme und Rezeptoren und trägt so zur Entwicklung gezielter Therapien bei .
Krebsforschung
Die Forschung hat das Potenzial dieser Verbindung in der Krebstherapie untersucht. Ihre Derivate haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt, indem sie spezifische Wege angreifen, die an der Zellproliferation und dem Überleben beteiligt sind . Dies macht sie zu einem wertvollen Werkzeug bei der Entwicklung von Antikrebsmitteln.
Neuropharmakologie
In der Neuropharmakologie wird diese Verbindung auf ihre Auswirkungen auf das zentrale Nervensystem untersucht. Sie wird verwendet, um die Modulation von Neurotransmittersystemen zu studieren und Behandlungen für neurologische Erkrankungen wie Epilepsie, Depression und Angststörungen zu entwickeln .
Synthetische organische Chemie
Schließlich ist diese Verbindung in der synthetischen organischen Chemie als Vorläufer für die Synthese komplexer Moleküle von Bedeutung. Ihre vielseitige Struktur ermöglicht es Chemikern, eine breite Palette von Derivaten mit unterschiedlichen biologischen Aktivitäten zu erzeugen . Diese Anwendung ist entscheidend für die Weiterentwicklung chemischer Synthesetechniken und die Entdeckung neuer Therapeutika.
Diese Anwendungen unterstreichen die Vielseitigkeit und Bedeutung der Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie spezifische Fragen haben oder weitere Details zu einer dieser Anwendungen benötigen, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for antithrombotic therapy .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The inhibition of Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the risk of thrombus formation .
Pharmacokinetics
As a direct factor xa inhibitor, it is expected to have good bioavailability and a predictable anticoagulant effect .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of thrombin generation and disruption of clot formation . This can prevent thromboembolic events, such as stroke and venous thromboembolism .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by pH levels, temperature, and the presence of other substances in the body . .
Eigenschaften
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-2-24-13-12-18-19(14-24)26-21(22-18)23-20(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABJTGKFYUELJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
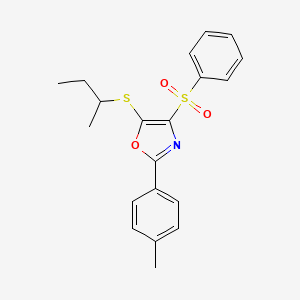
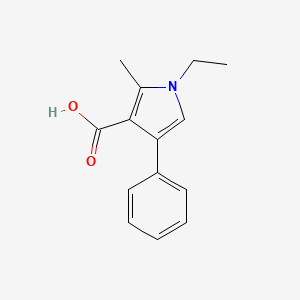
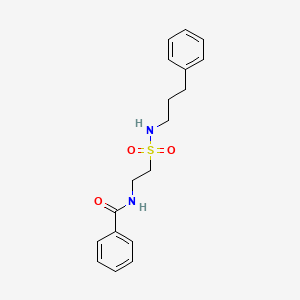

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)

![5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2368887.png)
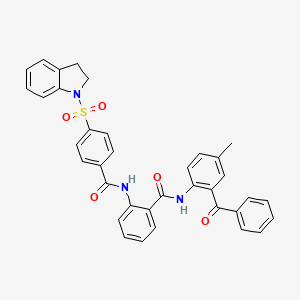

![N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide](/img/structure/B2368893.png)
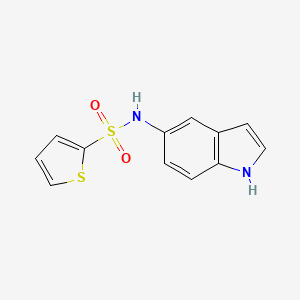
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)
![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)
